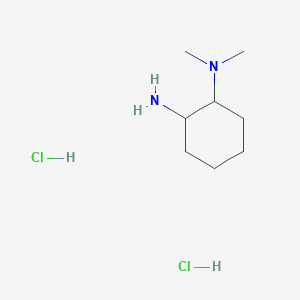

N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H18N2·2HCl. It is a derivative of cyclohexane, where two amino groups are substituted at the 1 and 2 positions, and both amino groups are further methylated. This compound is often used as a ligand in various chemical reactions due to its ability to stabilize transition metal complexes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the following steps:

Cyclohexane-1,2-diamine Synthesis: The starting material, cyclohexane-1,2-diamine, can be synthesized through the hydrogenation of o-phenylenediamine.

Methylation: The cyclohexane-1,2-diamine is then methylated using formaldehyde and formic acid in a reductive amination process to yield N1,N1-dimethylcyclohexane-1,2-diamine.

Formation of Dihydrochloride Salt: The final step involves the reaction of N1,N1-dimethylcyclohexane-1,2-diamine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves continuous flow reactors for the hydrogenation and methylation steps, followed by crystallization to obtain the dihydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

N-alkylation and N-alkenylation: It acts as a ligand in copper-catalyzed C-N coupling reactions.

Substitution Reactions: It can participate in substitution reactions with halides to form N-aryl amines and N-aryl pyridones.

Common Reagents and Conditions

Copper Catalysts: Used in C-N coupling reactions.

Aryl Halides: React with the compound to form N-aryl derivatives.

Vinyl Bromides: Used in the synthesis of vinylsulfoximines.

Major Products

N-aryl amines: Formed from reactions with aryl iodides or bromides.

N-aryl pyridones: Obtained via reactions with substituted pyridines.

Vinylsulfoximines: Synthesized from NH sulfoximes and vinyl bromides.

Applications De Recherche Scientifique

Synthesis and Catalysis

N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride serves primarily as a ligand in various catalytic reactions, particularly in copper-catalyzed C-N coupling reactions. Its stereochemistry allows for the formation of chiral ligands, which are crucial for asymmetric synthesis. The compound has been utilized to synthesize:

- Vinylsulfoximines : Formed from NH sulfoximes and vinyl bromides.

- N-Arylpyridones : Synthesized via reactions between 2-substituted pyridines and aryl halides.

- N-Aryl Amines : Obtained through the reaction of amines with aryl iodides or bromides .

Applications in Asymmetric Synthesis

Due to its ability to form metal complexes, this compound is extensively used in asymmetric synthesis. The compound's configuration enables the generation of enantiomerically enriched products, which are vital in pharmaceuticals and agrochemicals.

Case Study: Asymmetric Synthesis of Chiral Compounds

A study demonstrated the use of this compound in the synthesis of chiral amines through asymmetric hydrogenation reactions. The ligand facilitated the formation of high yields of chiral products with excellent enantioselectivity .

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with various transition metals. These complexes are pivotal in catalyzing numerous reactions, including:

- Hydrogenation

- Cross-coupling reactions

- Polymerization processes

Data Table: Coordination Complexes Formed with Transition Metals

Mécanisme D'action

The mechanism of action of N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride primarily involves its role as a ligand. It coordinates with transition metals, stabilizing them and facilitating various catalytic processes. The molecular targets include metal centers in enzymes and catalysts, where it enhances the reactivity and selectivity of the metal complexes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N′-Dimethylethylenediamine

- 1,2-Diaminocyclohexane

- N,N′-Dimethyl-1,2-cyclohexanediamine

Uniqueness

N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly effective as a ligand in catalytic reactions, offering advantages in terms of stability and reactivity compared to other similar compounds.

Activité Biologique

N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride, with the CAS number 1351479-10-1, is a compound of interest in various fields of research due to its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : C₈H₂₀Cl₂N₂

- Molecular Weight : 215.16 g/mol

- CAS Number : 1351479-10-1

- Appearance : Typically presented as a solid or crystalline form.

This compound is characterized by its two amine groups, which contribute to its reactivity and potential applications in medicinal chemistry and organic synthesis.

This compound functions primarily as a ligand in various chemical reactions, particularly in promoting N-alkylation and N-alkenylation reactions. These reactions are crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Key Reactions :

- Copper-catalyzed C-N coupling reactions.

- Synthesis of vinylsulfoximines from NH sulfoximes and vinyl bromides.

- Formation of N-arylpyridones via reactions between 2-substituted pyridines and aryl halides.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit significant biological activities:

- Antimicrobial Activity : Studies have shown that diamines can possess antimicrobial properties against various bacterial strains.

- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of N,N-dimethylcyclohexane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL for various strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N1,N1-Dimethylcyclohexane-1,2-diamine | 2 | E. coli |

| N1,N2-Dimethylcyclohexane-1,2-diamine | 1 | S. aureus |

| Control (Ampicillin) | 0.5 | S. aureus |

Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on the cytotoxic effects of N,N-dimethylcyclohexane derivatives on human cancer cell lines (e.g., HeLa and MCF-7), it was found that these compounds induced apoptosis in a dose-dependent manner.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N1,N1-Dimethylcyclohexane-1,2-diamine | 15 | HeLa |

| N1,N2-Dimethylcyclohexane-1,2-diamine | 10 | MCF-7 |

| Control (Doxorubicin) | 5 | MCF-7 |

Propriétés

IUPAC Name |

2-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)8-6-4-3-5-7(8)9;;/h7-8H,3-6,9H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJVMZDYSWJIIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.